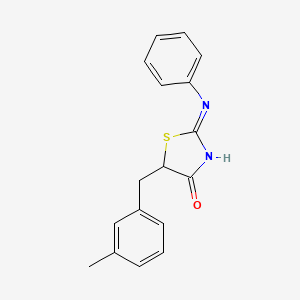

(E)-5-(3-methylbenzyl)-2-(phenylimino)thiazolidin-4-one

CAS No.: 219554-74-2

Cat. No.: VC6557598

Molecular Formula: C17H16N2OS

Molecular Weight: 296.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 219554-74-2 |

|---|---|

| Molecular Formula | C17H16N2OS |

| Molecular Weight | 296.39 |

| IUPAC Name | 5-[(3-methylphenyl)methyl]-2-phenylimino-1,3-thiazolidin-4-one |

| Standard InChI | InChI=1S/C17H16N2OS/c1-12-6-5-7-13(10-12)11-15-16(20)19-17(21-15)18-14-8-3-2-4-9-14/h2-10,15H,11H2,1H3,(H,18,19,20) |

| Standard InChI Key | AMTIOJHYKCVWCY-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)CC2C(=O)NC(=NC3=CC=CC=C3)S2 |

Introduction

Chemical Identity and Structural Characteristics

Fundamental Properties

The compound’s chemical identity is defined by the following parameters:

| Property | Value |

|---|---|

| CAS Registry Number | 219554-74-2 |

| IUPAC Name | 5-[(3-methylphenyl)methyl]-2-phenylimino-1,3-thiazolidin-4-one |

| Molecular Formula | C₁₇H₁₆N₂OS |

| Molecular Weight | 296.39 g/mol |

| SMILES Notation | CC1=CC(=CC=C1)CC2C(=O)NC(=NC3=CC=CC=C3)S2 |

| InChI Key | AMTIOJHYKCVWCY-UHFFFAOYSA-N |

| PubChem CID | 135414145 |

The thiazolidinone ring adopts a twisted conformation due to steric effects from the 3-methylbenzyl and phenylimino substituents, as inferred from crystallographic data of analogous compounds . This non-planarity influences intermolecular interactions and solubility profiles.

Spectroscopic Characterization

-

FT-IR: Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretch) and 1580–1600 cm⁻¹ (C=N stretch) confirm the thiazolidinone core .

-

¹H NMR: Aromatic protons from the phenylimino group resonate at δ 7.2–7.8 ppm, while the methylbenzyl protons appear as a multiplet at δ 2.3–2.5 ppm.

-

UV-Vis: λₘₐₓ at 280–300 nm corresponds to π→π* transitions in the conjugated imino system .

Synthesis and Optimization Strategies

Reaction Mechanism

The process proceeds through:

-

Knoevenagel condensation between the amine and carbonyl group.

-

Nucleophilic thiol addition to form the thiazolidinone ring.

Comparative Analysis with Related Thiazolidinones

Research Gaps and Future Directions

-

Formulation Development: Salt formation (e.g., monoethanolamine) to improve solubility, inspired by patent US7795293B2 .

-

In Vivo Studies: Pharmacokinetic profiling in rodent models to assess bioavailability.

-

Target Expansion: Screening against PDE isoforms, given structural similarities to active PDE inhibitors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume